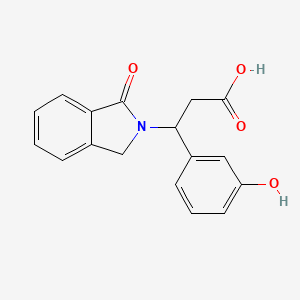

3-(3-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Beschreibung

3-(3-Hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted with two functional groups:

- A 3-hydroxyphenyl group at the β-carbon.

- A 1-oxo-isoindol-2-yl group, which consists of a bicyclic isoindole ring with a ketone oxygen at position 1.

The compound’s molecular formula is C₁₇H₁₃NO₄, with a molecular weight of 295.3 g/mol (based on structural analogs in ). Its structural complexity arises from the isoindolone scaffold, which is associated with diverse pharmacological activities, including anti-inflammatory and analgesic properties in related derivatives .

Eigenschaften

IUPAC Name |

3-(3-hydroxyphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c19-13-6-3-5-11(8-13)15(9-16(20)21)18-10-12-4-1-2-7-14(12)17(18)22/h1-8,15,19H,9-10H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLYTSGZUMCMAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701161351 | |

| Record name | 1,3-Dihydro-β-(3-hydroxyphenyl)-1-oxo-2H-isoindole-2-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701161351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665967 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477848-97-8 | |

| Record name | 1,3-Dihydro-β-(3-hydroxyphenyl)-1-oxo-2H-isoindole-2-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477848-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-β-(3-hydroxyphenyl)-1-oxo-2H-isoindole-2-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701161351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

3-(3-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, focusing on its antioxidant, antimicrobial, and anticancer activities, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of 3-(3-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is , with a molecular weight of 297.31 g/mol. The compound features a hydroxyphenyl group and an isoindole moiety, which are known to contribute to various biological activities.

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases. The antioxidant activity of this compound has been evaluated using the DPPH radical scavenging method. Research indicates that derivatives of similar structures exhibit significant radical scavenging abilities. For instance:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid (Control) | 88.6 |

| Compound 10 | 87.7 |

| Compound 19 | 78.6 |

These findings suggest that compounds with similar structural features may possess comparable antioxidant properties, indicating potential therapeutic applications in oxidative stress-related conditions .

Antimicrobial Activity

The antimicrobial properties of compounds derived from isoindole structures have been extensively studied. For instance, certain derivatives have shown promising activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds were found to be comparable to standard antibiotics like ampicillin, demonstrating their potential as antimicrobial agents .

Anticancer Activity

The anticancer potential of 3-(3-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has been explored in various studies. Compounds with similar isoindole structures have demonstrated cytotoxic effects against cancer cell lines. For example, a related compound was shown to induce apoptosis in human cancer cells through the modulation of apoptotic pathways. This suggests that the target compound may also exhibit anticancer properties through similar mechanisms .

Case Studies

Several studies highlight the biological activities of related compounds:

- Study on Antioxidant Activity : A study evaluated the antioxidant potential of several derivatives using the DPPH assay, revealing that some compounds exhibited higher scavenging activity than ascorbic acid, indicating their potential use as natural antioxidants .

- Antimicrobial Evaluation : Research involving the synthesis and testing of new isoindole derivatives showed significant antimicrobial effects against pathogenic bacteria, pointing towards their application in treating infections .

- Cytotoxicity Assays : In vitro studies on cancer cell lines demonstrated that certain isoindole derivatives could inhibit cell growth and induce apoptosis, suggesting their viability as anticancer agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomers: 3-Hydroxyphenyl vs. 4-Hydroxyphenyl Derivatives

A key positional isomer is 3-(4-hydroxyphenyl)-3-(1-oxo-isoindol-2-yl)propanoic acid (). Differences in hydroxyl group positioning significantly alter physicochemical and biological properties:

- Pharmacological Activity: Substitution at the 3-position may enhance interactions with enzymes like cyclooxygenase (COX), as seen in other phenolic compounds (e.g., 3-(3-hydroxyphenyl)propanoic acid inhibits Aβ42 peptide aggregation at 100 µM) .

Substituent Variations on the Aromatic Ring

Modifications to the phenyl or heteroaromatic group yield derivatives with distinct properties:

(a) 3-(3-Thienyl) Derivative ():

- Molecular Formula: C₁₅H₁₃NO₃S

- Molecular Weight : 287.33 g/mol

- Key Features : Replacement of phenyl with a thiophene ring introduces sulfur, increasing hydrophobicity (XLogP: 1.7) and altering electronic properties. This derivative has a melting point of 166–168°C , higher than the parent compound, likely due to enhanced crystal packing .

(b) Halogen-Substituted Derivatives ():

- 3-(3-Chlorophenyl) Analog (CAS 478260-13-8): Molecular Formula: C₁₇H₁₄ClNO₃ Molecular Weight: 315.7 g/mol The electron-withdrawing chlorine atom may enhance metabolic stability and receptor binding affinity .

Isoindolone Scaffold Modifications

Variations in the isoindolone ring system impact pharmacological profiles:

(a) Hexahydro-Isoindolone Derivative ():

- Molecular Formula: C₁₁H₁₅NO₄

- Key Feature : Saturation of the isoindolone ring reduces aromaticity, lowering melting point and altering solubility. This derivative is used in prodrug design due to enhanced hydrolytic stability .

(b) 1-Methylidene-3-Oxo Derivative ():

- Molecular Formula: C₁₂H₁₁NO₃

Simplified Analogs: Propanoic Acid Derivatives

3-(3-Hydroxyphenyl)propanoic acid (CAS 621-54-5) lacks the isoindolone moiety but shares the phenolic and carboxylic acid groups:

- Molecular Formula : C₉H₁₀O₃

- Molecular Weight : 166.2 g/mol

- Biological Activity : Inhibits Aβ42 aggregation (100 µM), reduces bone resorption (0.1 mg/mL), and modulates oxidative stress in cadmium-exposed models . This highlights the critical role of the 3-hydroxyphenyl group in bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.